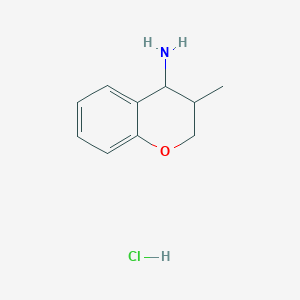
3-(5-chloro-1-methyl-1H-imidazol-2-yl)-4,4,5,5,5-pentafluoro-3-hydroxypentanoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-chloro-1-methyl-1H-imidazol-2-yl)-4,4,5,5,5-pentafluoro-3-hydroxypentanoic acid hydrochloride is a complex organic compound that features a unique combination of a chlorinated imidazole ring and a pentafluorinated hydroxypentanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-chloro-1-methyl-1H-imidazol-2-yl)-4,4,5,5,5-pentafluoro-3-hydroxypentanoic acid hydrochloride typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as glyoxal and ammonia.
Chlorination: The imidazole ring is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Pentafluorination: The pentanoic acid moiety is introduced and subsequently fluorinated using reagents such as sulfur tetrafluoride or cobalt trifluoride.
Hydroxylation: The hydroxyl group is introduced through a reaction with a suitable oxidizing agent like hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques like chromatography.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.
Reduction: The chlorinated imidazole ring can be reduced to form a non-chlorinated imidazole.
Substitution: The chlorine atom in the imidazole ring can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Ammonia or thiourea.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a non-chlorinated imidazole derivative.
Substitution: Formation of substituted imidazole derivatives.
科学研究应用
3-(5-chloro-1-methyl-1H-imidazol-2-yl)-4,4,5,5,5-pentafluoro-3-hydroxypentanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying enzyme activity due to its unique structure.
Medicine: Investigated for its potential as a therapeutic agent due to its bioactive imidazole ring.
Industry: Used in the development of advanced materials with unique properties due to the presence of fluorine atoms.
作用机制
The mechanism of action of this compound is largely dependent on its interaction with biological targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The fluorinated pentanoic acid moiety can enhance the compound’s stability and bioavailability.
相似化合物的比较
Similar Compounds
- 3-(5-Chloro-1-methylimidazol-2-yl)-4,4,5,5,5-pentafluoropentanoic acid
- 3-(5-Chloro-1-methylimidazol-2-yl)-4,4,5,5,5-pentafluoro-3-hydroxybutanoic acid
Uniqueness
The presence of both a hydroxyl group and a pentafluorinated chain in 3-(5-chloro-1-methyl-1H-imidazol-2-yl)-4,4,5,5,5-pentafluoro-3-hydroxypentanoic acid hydrochloride makes it unique compared to similar compounds
属性
IUPAC Name |
3-(5-chloro-1-methylimidazol-2-yl)-4,4,5,5,5-pentafluoro-3-hydroxypentanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF5N2O3.ClH/c1-17-4(10)3-16-6(17)7(20,2-5(18)19)8(11,12)9(13,14)15;/h3,20H,2H2,1H3,(H,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVFVQNTLHIZFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1C(CC(=O)O)(C(C(F)(F)F)(F)F)O)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2F5N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-ethyl 2-((2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate](/img/structure/B2720941.png)

![N-(4-chlorophenyl)-4-[4-(2-ethoxyphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2720944.png)
![5-bromo-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]furan-2-carboxamide](/img/structure/B2720945.png)
![N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2720947.png)


![6-Methylthiazolo[5,4-b]pyridin-2-amine](/img/structure/B2720953.png)


![2-[1-(Methylamino)cyclopropyl]ethanol;hydrochloride](/img/structure/B2720960.png)
![N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-methylbutanamide](/img/structure/B2720961.png)
![3-[(E)-2-CYANO-3-(2-FLUOROANILINO)-3-OXO-1-PROPENYL]PHENYL 1-NAPHTHOATE](/img/structure/B2720962.png)
